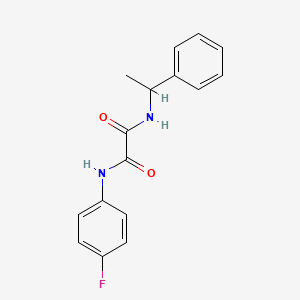

![molecular formula C18H16N6O B4987809 5-methyl-N-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987809.png)

5-methyl-N-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-methyl-N-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . This triazole nucleus is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Applications De Recherche Scientifique

Anticancer Activity

The triazolothiadiazine scaffold has garnered attention for its potential as an anticancer agent. Researchers have investigated its impact on tumor cells and explored its mechanism of action. The compound’s ability to inhibit cancer cell growth, induce apoptosis, and interfere with key cellular pathways makes it a promising candidate for further study in cancer therapy .

Antimicrobial Properties

Triazolothiadiazines have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Their unique structure allows them to interact with microbial enzymes, disrupt cell membranes, and inhibit essential metabolic processes. As such, this compound could contribute to the development of novel antimicrobial agents .

Analgesic and Anti-Inflammatory Effects

Studies suggest that triazolothiadiazines possess analgesic and anti-inflammatory properties. These effects may be attributed to their interactions with pain receptors and modulation of inflammatory pathways. Investigating their potential as pain-relieving agents or anti-inflammatory drugs is an ongoing area of research .

Antioxidant Potential

The compound’s structural features make it a potential antioxidant. By scavenging free radicals and protecting cells from oxidative damage, it could play a role in preventing age-related diseases and promoting overall health .

Antiviral Activity

Triazolothiadiazines have shown promise as antiviral agents. Researchers have explored their efficacy against various viruses, including HIV. Understanding their mode of action and optimizing their antiviral properties could lead to new therapeutic options .

Enzyme Inhibition

The compound exhibits inhibitory effects on enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have implications for drug design and enzyme-targeted therapies .

Potential Tuberculosis Treatment

Triazolothiadiazines have been investigated for their antitubercular activity. Given the global challenge of tuberculosis, compounds like this one could contribute to more effective treatments .

In Silico Pharmacokinetic and Molecular Modeling Studies

Researchers have used computational methods to predict the compound’s pharmacokinetic properties and model its interactions with biological targets. These studies aid in drug design and optimization .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect thecell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

Similar compounds have been reported to have superior cytotoxic activities against various cell lines, suggesting good bioavailability .

Result of Action

Similar compounds have shown to significantly inhibit the growth of various cell lines . This suggests that the compound may have potential antiproliferative or anticancer effects.

Propriétés

IUPAC Name |

5-methyl-N-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-12-15(17(25)23-14-7-3-2-4-8-14)16(13-6-5-9-19-10-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,23,25)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBCZYZSSUTNHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

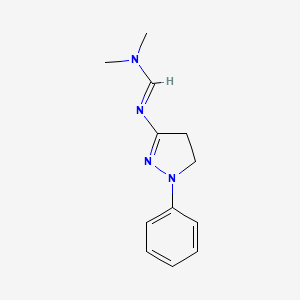

![4-{[2-(4-tert-butylphenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B4987742.png)

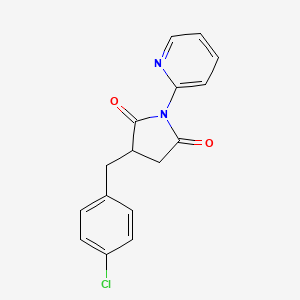

![4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4987750.png)

![2-iodo-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4987764.png)

![N-{2-[(2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}benzamide hydrobromide](/img/structure/B4987765.png)

![2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)

![2,3,3-trichloro-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4987794.png)

![4-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987795.png)

![1-{2-[(1-ethyl-1H-benzimidazol-2-yl)thio]ethyl}-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B4987799.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4987807.png)

![3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4987824.png)

![N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4987840.png)